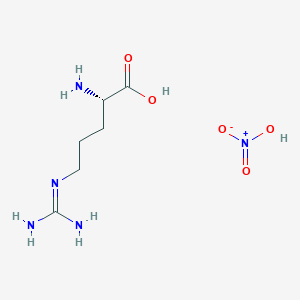
1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Übersicht
Beschreibung
1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . Lithium-ion batteries consist of anode, cathode, and electrolyte with a charge-discharge cycle .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide has been investigated using X-ray scattering and molecular dynamics simulations . These studies provide a microscopic insight, both structural and electronic, into the multifold interactions occurring in this ionic liquid .Chemical Reactions Analysis
This compound is being investigated for its potential use as a battery electrolyte . In combination with 1-propyl-3-methylimidazolium iodide (PMII), it forms a solid-state electrolyte with long-term stability, which can be used in dye-sensitized solar cells (DSSCs) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 394.4 g/mol .Wissenschaftliche Forschungsanwendungen
Electrolytes in Lithium/Sodium Ion Batteries
This compound exhibits unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These properties make it an excellent candidate for use as an electrolyte in lithium/sodium ion batteries . The high ionic conductivity ensures efficient ion transport between the anode and cathode, which is crucial for the battery’s performance .
Electrolytes in Dye-Sensitized Solar Cells
1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide can also be used as an electrolyte in dye-sensitized solar cells . Its high thermal stability and ionic conductivity contribute to the efficiency and longevity of these solar cells .
Synthesis of Conducting Polymers
This compound can be used as a medium for the synthesis of conducting polymers . Conducting polymers have a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors .
Intercalation Electrode Materials
1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is used in the synthesis of intercalation electrode materials . These materials are used in rechargeable batteries, where they allow for the insertion and extraction of ions .
Fabrication of Lithium-Ion Batteries
This compound is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . Lithium-ion batteries consist of anode, cathode, and electrolyte with a charge-discharge cycle .
Solid-State Electrolyte in Dye-Sensitized Solar Cells (DSSCs)
1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide in combination with 1-propyl-3-methylimidazolium iodide (PMII) forms a solid-state electrolyte with long-term stability . This can be used in dye-sensitized solar cells (DSSCs) .
Wirkmechanismus
Target of Action
The primary target of 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is the electrolyte component in lithium-ion batteries . This compound plays a crucial role in facilitating the charge-discharge cycle within the battery .
Mode of Action
As an electrolytic material, 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide interacts with the anode and cathode in lithium-ion batteries . It enables the movement of ions between the anode and cathode during the charge-discharge cycle, thereby contributing to the electrical output of the battery .
Biochemical Pathways
While the term “biochemical pathways” typically applies to biological systems, in the context of this compound, we can discuss the electrochemical pathways in a lithium-ion battery. The compound facilitates the flow of lithium ions from the anode to the cathode during discharge and vice versa during charging .
Pharmacokinetics
While “pharmacokinetics” usually refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug within a biological system, in the context of this compound, we can discuss its electrochemical properties . The compound’s properties, such as its ionic conductivity and electrochemical stability, impact its effectiveness as an electrolyte in lithium-ion batteries .
Result of Action
The result of the compound’s action is the efficient operation of the lithium-ion battery. By facilitating the movement of ions during the charge-discharge cycle, it contributes to the battery’s electrical output .
Action Environment
The performance of 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, temperature can affect the ionic conductivity of the electrolyte and thus the performance of the battery
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H301 + H311 - H314 - H411 . This indicates that it is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-1-methylpyrrolidin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.C2F6NO4S2/c1-3-8(2)6-4-5-7-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-7H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVHCCPVIILNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047940 | |
| Record name | 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
223436-99-5 | |
| Record name | 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid](/img/structure/B3253352.png)
![Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane](/img/structure/B3253358.png)
![Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)-](/img/structure/B3253369.png)


![[4-(Aminomethyl)-3,5-dimethylphenyl]methanol](/img/structure/B3253409.png)
![2-(Benzo[d]oxazol-2-yl)benzaldehyde](/img/structure/B3253420.png)